N-cyclohexyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-cyclohexyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, and a fluorophenyl group attached to a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine core. This can be achieved through the reaction of hydrazine derivatives with suitable diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a fluorinated benzene derivative and a strong base such as sodium hydride.
Attachment of the Cyclohexyl and Ethyl Groups: The final step involves the alkylation of the pyrazolopyrimidine core with cyclohexyl and ethyl halides. This can be carried out using a suitable alkylating agent and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-cyclohexyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Pharmacology: The compound is studied for its interactions with specific molecular targets, such as enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms at the molecular level.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-ethyl-4-fluorobenzenesulfonamide
- 4-Ethyl-1-(3-fluorophenyl)cyclohexanol
- Benzamide, N-(4-fluorophenyl)-3-bromo-
Uniqueness
N-cyclohexyl-N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, such as the combination of a pyrazolopyrimidine core with cyclohexyl, ethyl, and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H22FN5 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H22FN5/c1-2-24(15-6-4-3-5-7-15)18-17-12-23-25(19(17)22-13-21-18)16-10-8-14(20)9-11-16/h8-13,15H,2-7H2,1H3 |
InChI Key |
YACQQIMDJNKNFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Origin of Product |
United States |
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